S-p-Tolylmercapturic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

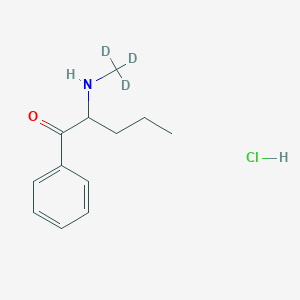

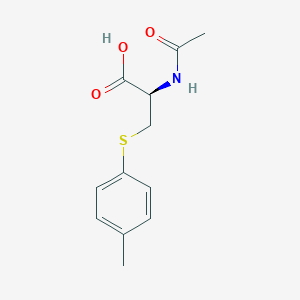

S-p-Tolylmercapturic Acid: is a mercapturic acid derivative formed from the conjugation of toluene with glutathione. It is an important biomarker for toluene exposure, often detected in the urine of individuals exposed to this solvent. The compound is part of the detoxification pathway of aromatic hydrocarbons, which are widely used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-p-Tolylmercapturic Acid can be synthesized through the sulfa-Michael addition reaction. This involves adding thiophenols to a mixture of methyl 2-acetamidoacrylate, potassium carbonate, and a phase transfer catalyst such as Aliquat 336. The initial synthon, methyl 2-acetamidoacrylate, is isolated in a quasi-quantitative yield .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar reagents and conditions.

Chemical Reactions Analysis

Types of Reactions: S-p-Tolylmercapturic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed through the conjugation of toluene with glutathione, which involves the oxidation of toluene to form reactive intermediates that subsequently react with glutathione .

Common Reagents and Conditions:

Oxidation: Cytochrome P-450 enzymes catalyze the oxidation of toluene, forming reactive intermediates.

Substitution: The reactive intermediates formed during oxidation react with glutathione to produce this compound.

Major Products: The major product formed from these reactions is this compound itself, which is excreted in the urine as a biomarker for toluene exposure .

Scientific Research Applications

Chemistry: S-p-Tolylmercapturic Acid is used as a biomarker to study the metabolism of toluene and other aromatic hydrocarbons. It helps in understanding the detoxification pathways and the role of glutathione in these processes .

Biology and Medicine: In biological and medical research, this compound is used to monitor exposure to toluene in occupational settings. It serves as a diagnostic tool to assess the internal exposure levels of individuals working with toluene .

Industry: In industrial applications, this compound is used to develop sensitive analytical methods for biomonitoring occupational exposure to toluene and other aromatic hydrocarbons .

Mechanism of Action

S-p-Tolylmercapturic Acid is formed through the detoxification pathway involving glutathione. The process begins with the oxidation of toluene by cytochrome P-450 enzymes, forming reactive intermediates. These intermediates react with glutathione to produce this compound. The compound is then excreted in the urine, reflecting the internal exposure to toluene .

Comparison with Similar Compounds

S-Benzylmercapturic Acid: Formed from the conjugation of benzyl alcohol with glutathione.

S-p-Toluylmercapturic Acid: Another isomer formed from the conjugation of toluene with glutathione.

Uniqueness: S-p-Tolylmercapturic Acid is unique due to its specific formation from the aromatic ring oxidation of toluene, whereas other similar compounds may form through side-chain oxidation or different aromatic hydrocarbons .

Properties

Molecular Formula |

C12H15NO3S |

|---|---|

Molecular Weight |

253.32 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(4-methylphenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C12H15NO3S/c1-8-3-5-10(6-4-8)17-7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 |

InChI Key |

BLXYZSPVHHRSAK-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)

![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)

![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)